molecular formula C22H18ClN3O4 B13745531 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- CAS No. 42358-39-4

1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-

Cat. No.: B13745531
CAS No.: 42358-39-4
M. Wt: 423.8 g/mol
InChI Key: ABVXLHURFQNCLR-UHFFFAOYSA-N
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Description

1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benz[de]isoquinoline core, a chlorophenyl azo group, a hydroxy group, and a methoxypropyl side chain

Preparation Methods

The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- involves several steps. The synthetic route typically starts with the preparation of the benz[de]isoquinoline core, followed by the introduction of the chlorophenyl azo group, the hydroxy group, and the methoxypropyl side chain. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives

Scientific Research Applications

This compound has been studied extensively for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has been investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.

In medicine, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- has shown promise as a therapeutic agent for treating certain diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development.

In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways.

For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the development of therapeutic agents for diseases where enzyme activity plays a critical role.

Comparison with Similar Compounds

1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- can be compared with other isoquinoline derivatives, such as 1H-Benz[de]isoquinoline-1,3(2H)-dithione and 1H-Benz[de]isoquinoline-2(3H)-propanoic acid. These compounds share a similar core structure but differ in their functional groups and side chains.

The uniqueness of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)- lies in its combination of the chlorophenyl azo group, hydroxy group, and methoxypropyl side chain, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

References

Properties

CAS No.

42358-39-4

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-6-hydroxy-2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H18ClN3O4/c1-30-11-3-10-26-21(28)16-5-2-4-15-19(16)17(22(26)29)12-18(20(15)27)25-24-14-8-6-13(23)7-9-14/h2,4-9,12,27H,3,10-11H2,1H3

InChI Key

ABVXLHURFQNCLR-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=CC=C(C=C4)Cl)C1=O

Origin of Product

United States

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